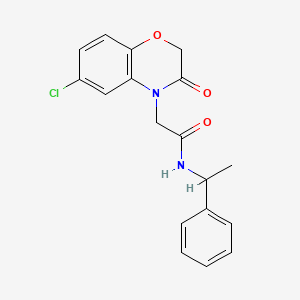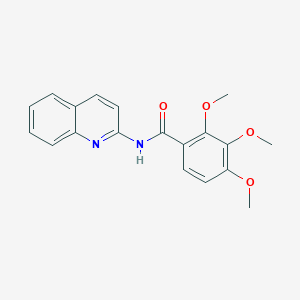![molecular formula C17H19NO5S B4402945 N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4402945.png)
N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
描述
N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, commonly known as DOM or STP, is a synthetic psychedelic drug. It belongs to the class of phenethylamines and is structurally similar to mescaline. DOM was first synthesized in the 1960s and has been used in scientific research to study its effects on the brain and behavior.
作用机制
The exact mechanism of action of DOM is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. DOM is thought to activate this receptor, leading to changes in neural activity and altered states of consciousness.
Biochemical and Physiological Effects
DOM has been shown to have a variety of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects are thought to contribute to the hallucinogenic properties of the drug.
实验室实验的优点和局限性
One advantage of using DOM in lab experiments is that it can produce consistent and predictable effects. This allows researchers to study the drug's effects on the brain and behavior in a controlled environment. However, one limitation is that the effects of the drug can vary depending on the individual, making it difficult to generalize findings to the general population.
未来方向
There are several future directions for research on DOM. One area of interest is its potential therapeutic use in treating certain mental health conditions, such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying altered states of consciousness, such as meditation and hypnosis. Additionally, further research is needed to fully understand the long-term effects of DOM use on the brain and behavior.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, or DOM, is a synthetic psychedelic drug that has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties and can cause altered states of consciousness. DOM acts on the serotonin system in the brain and has a variety of biochemical and physiological effects. While there are advantages to using DOM in lab experiments, further research is needed to fully understand its potential therapeutic use and long-term effects.
科学研究应用
DOM has been used in scientific research to study its effects on the brain and behavior. It has been shown to have hallucinogenic properties and can cause altered states of consciousness. DOM has been used to study the neural mechanisms underlying visual perception, attention, and memory.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)24(20,21)11-17(19)18-15-10-13(22-2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIYRQQSWVOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4402866.png)
![4-tert-butyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4402875.png)
![4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4402876.png)


![2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
amine hydrochloride](/img/structure/B4402905.png)
![2-methyl-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4402911.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402930.png)
![N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402956.png)


